molecular formula C21H11F4NO3 B11487678 6-Fluoro-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid

6-Fluoro-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid

Cat. No.: B11487678
M. Wt: 401.3 g/mol
InChI Key: WNSZAPZTBVPKAW-UHFFFAOYSA-N
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Description

6-Fluoro-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring, a furan ring substituted with a trifluoromethylphenyl group at the 2nd position, and a carboxylic acid group at the 4th position. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds.

Scientific Research Applications

6-Fluoro-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and trifluoromethyl group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

  • 6-Fluoroquinoline-4-carboxylic acid
  • 2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid
  • 6-Fluoro-2-phenylquinoline-4-carboxylic acid

Comparison: Compared to similar compounds, 6-Fluoro-2-{5-[2-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is unique due to the presence of both the fluorine atom and the trifluoromethylphenyl-substituted furan ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H11F4NO3

Molecular Weight

401.3 g/mol

IUPAC Name

6-fluoro-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid

InChI

InChI=1S/C21H11F4NO3/c22-11-5-6-16-13(9-11)14(20(27)28)10-17(26-16)19-8-7-18(29-19)12-3-1-2-4-15(12)21(23,24)25/h1-10H,(H,27,28)

InChI Key

WNSZAPZTBVPKAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O)C(F)(F)F

Origin of Product

United States

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